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Compound of Interest

Compound Name: 3-Amino-4-bromophenol

Cat. No.: B174537 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-
bromophenol (CAS No: 100367-37-1), a key intermediate in pharmaceutical and chemical

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, intended for researchers, scientists, and drug development

professionals.

While experimental spectra for 3-Amino-4-bromophenol are not readily available in the public

domain, this guide presents predicted data based on established spectroscopic principles and

data from analogous compounds. This information serves as a valuable reference for the

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about

the chemical environment of the hydrogen and carbon atoms within the molecule.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Amino-4-bromophenol is expected to show distinct signals for the

aromatic, amine (NH₂), and hydroxyl (OH) protons. Aromatic protons typically resonate in the

downfield region (δ 6.0-8.0 ppm) due to the deshielding effects of the benzene ring. The

chemical shifts are further influenced by the electronic effects of the substituents.
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~ 7.0 - 7.5 Doublet 1H Aromatic H

~ 6.7 - 7.0 Doublet of Doublets 1H Aromatic H

~ 6.5 - 6.8 Doublet 1H Aromatic H

~ 4.5 - 5.5 Broad Singlet 2H Amine (-NH₂)

~ 8.5 - 9.5 Broad Singlet 1H Hydroxyl (-OH)

Predicted ¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring are expected to appear in the

range of δ 110-160 ppm.[1] The carbon atom attached to the electronegative oxygen of the

hydroxyl group will be significantly deshielded and appear at a higher chemical shift. Similarly,

the carbon bonded to the bromine atom will also be downfield.

Chemical Shift (δ) ppm (Predicted) Assignment

~ 150 - 158 C-OH

~ 140 - 148 C-NH₂

~ 125 - 135 Aromatic C-H

~ 120 - 130 Aromatic C-H

~ 115 - 125 Aromatic C-H

~ 105 - 115 C-Br

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 3-Amino-4-bromophenol is
characterized by the absorption bands of the amine (NH₂) and hydroxyl (OH) groups.[1]
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Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3500 - 3200 Strong, Broad O-H Stretch (Phenol)

3450 - 3250 Medium (two bands)
N-H Asymmetric & Symmetric

Stretch (Amine)

1650 - 1580 Medium N-H Bend (Amine)

1600 - 1450 Medium to Strong C=C Aromatic Ring Stretch

1300 - 1200 Strong C-O Stretch (Phenol)

1100 - 1000 Medium C-N Stretch (Amine)

700 - 500 Medium to Strong C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and elemental

composition. The monoisotopic mass of 3-Amino-4-bromophenol is 186.96328 Da.[2] Due to

the presence of bromine, the mass spectrum is expected to show a characteristic isotopic

pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding

to the ⁷⁹Br and ⁸¹Br isotopes).

m/z (Predicted) Ion

187/189 [M]⁺

108 [M - Br]⁺

80 [M - Br - CO]⁺

Experimental Protocols
Standard protocols for obtaining spectroscopic data for a solid organic compound like 3-
Amino-4-bromophenol are as follows:
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NMR Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of the solid sample.

Dissolution: Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a small vial.

Transfer: If any solid remains undissolved, filter the solution or carefully transfer the

supernatant to a clean NMR tube. The solution should be clear and free of particulate matter.

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H.

Referencing: Reference the spectra to the residual solvent peak or an internal standard like

tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly on

the crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from

4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common technique for this type of molecule.

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the

molecular ion and key fragments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow
The following diagram illustrates a common synthetic route for 3-Amino-4-bromophenol,
starting from 3-nitro-4-aminophenol.

Starting Material

Step 1: Diazotization Step 2: Bromination Intermediate Step 3: Reduction Final Product

3-Nitro-4-aminophenol

Formation of
Diazonium Salt

Sandmeyer Reaction
(Bromination)

CuBr, HBr
40-50 °C 3-Nitro-4-bromophenol Reduction of

Nitro Group

Fe, NH₂NH₂·H₂O
Ethanol, Reflux 3-Amino-4-bromophenol

Click to download full resolution via product page

Caption: Synthetic pathway for 3-Amino-4-bromophenol.

Spectroscopic Analysis Workflow
The following diagram outlines a general workflow for the spectroscopic analysis of a chemical

compound like 3-Amino-4-bromophenol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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